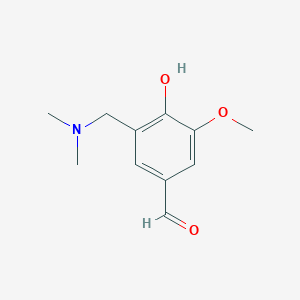

3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde

Description

Properties

IUPAC Name |

3-[(dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(2)6-9-4-8(7-13)5-10(15-3)11(9)14/h4-5,7,14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEQLWUOIPAOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C(=CC(=C1)C=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363372 | |

| Record name | 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87743-10-0 | |

| Record name | 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with dimethylamine and formaldehyde. The reaction is carried out in a solvent such as methanol, under mild conditions. The mixture is stirred at a temperature of around 50°C overnight to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde can undergo several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzoic acid.

Reduction: 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde derivatives in cancer therapy. For instance, compounds synthesized from this structure have shown significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. The derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Mechanism of Action

The anticancer activity is often attributed to the inhibition of specific enzymes such as carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. Studies reported that certain derivatives showed IC50 values as low as 0.011 µM against CA IX, demonstrating potent enzyme inhibition . Furthermore, some compounds induced apoptosis in cancer cells, significantly increasing annexin V-FITC positive staining, indicating late-stage apoptosis .

Anti-inflammatory Research

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that derivatives can inhibit the expression of pro-inflammatory cytokines induced by lipopolysaccharides (LPS) in various cell lines. For example, one derivative demonstrated significant inhibition of inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

In Vivo Studies

In animal models of acute lung injury induced by bleomycin, treatment with specific derivatives resulted in reduced weight loss and ameliorated inflammatory cell infiltration in lung tissues. Histological analyses showed improved alveolar structure and reduced edema, further supporting the compound's therapeutic potential against acute inflammatory conditions .

Antiglycation Activity

Glycation Inhibition

Another notable application of 3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde is its antiglycation activity. Compounds derived from this structure have been synthesized and evaluated for their ability to inhibit protein glycation, which is a key factor in diabetic complications. Some derivatives exhibited IC50 values lower than standard inhibitors like rutin, indicating their potential as leads for drug development targeting glycation-related disorders .

Data Summary

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their substituent patterns:

Physicochemical Properties

- Solubility: The dimethylaminomethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to analogs like 4-hydroxy-3-methoxybenzaldehyde, which is more water-soluble due to its smaller size and fewer hydrophobic groups .

- Acidity: The hydroxyl group at position 4 (pKa ~10–12) is less acidic than phenolic analogs due to adjacent electron-donating groups, affecting deprotonation in synthetic reactions .

Pharmacological Potential

Commercial and Industrial Relevance

Key Research Findings and Gaps

- Theoretical Studies : Computational methods (e.g., DFT, B3LYP) predict that electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) lower the LUMO energy, enhancing electrophilic reactivity at the aldehyde group .

- Structural Data: Crystal structures of related hydrazide derivatives (e.g., 4-(dimethylamino)benzohydrazide) reveal robust hydrogen-bonding networks, suggesting similar solid-state behavior for the target compound .

- Unresolved Questions: Limited data exist on the target compound’s biological activity, metabolic stability, or toxicity compared to well-studied analogs like vanillin.

Biological Activity

3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde, also known as a derivative of 4-hydroxy-5-methoxybenzaldehyde, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The chemical structure of 3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde can be represented as follows:

- Molecular Formula : C10H13N1O3

- Molecular Weight : 197.22 g/mol

- IUPAC Name : 3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde

This compound features a dimethylamino group, which enhances its solubility and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that 3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Effective against this common pathogen.

- Escherichia coli : Demonstrated inhibitory effects.

The compound's mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results show that it effectively scavenges free radicals, indicating its role in mitigating oxidative stress. This property is crucial for preventing cellular damage and may contribute to its therapeutic effects in various diseases .

DNA Interaction and Cleavage

Studies have shown that 3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde can interact with DNA, leading to cleavage without the need for external agents. This property suggests potential applications in cancer therapy, where targeted DNA damage can induce apoptosis in malignant cells .

Case Studies and Research Findings

A number of studies have investigated the biological activity of related compounds and derivatives:

- Antimicrobial Studies : A comparative study on Schiff base derivatives indicated that compounds similar to 3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde possess significant antimicrobial activity against various strains, highlighting the importance of the dimethylamino group in enhancing efficacy .

- Antioxidant Properties : Research utilizing UV-visible spectroscopy demonstrated that the compound binds to CT-DNA electrostatically, which may enhance its antioxidant capabilities by stabilizing reactive intermediates .

- Mechanistic Insights : Molecular modeling studies have suggested that the compound interacts with specific enzymes or receptors within microbial cells, potentially inhibiting their growth or survival.

Data Summary

Q & A

Basic: What are the most reliable methods to determine the purity and structural identity of 3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde?

Methodological Answer:

Purity can be assessed via reverse-phase HPLC using a C18 column and a mobile phase gradient of acetonitrile/water with 0.1% formic acid. This ensures separation of polar impurities derived from the phenolic (-OH) and dimethylamino groups . For structural confirmation, 1H/13C NMR is critical:

- 1H NMR : The aldehyde proton (~9.8 ppm), aromatic protons (6.5–7.5 ppm), and dimethylamino singlet (~2.2 ppm) should be observed.

- 13C NMR : Key signals include the aldehyde carbon (~190 ppm), methoxy carbons (~56 ppm), and dimethylamino carbon (~45 ppm).

Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm the molecular formula (CHNO; [M+H] = 210.1125) .

Advanced: How can conflicting spectral data (e.g., NMR or IR) during structural elucidation be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or hydrogen bonding. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : To assign coupling patterns and verify connectivity, especially for overlapping aromatic protons. For example, HMBC can confirm the aldehyde group’s position through correlations with adjacent carbons .

- Variable Temperature NMR : Detects dynamic processes (e.g., hindered rotation of the dimethylamino group) that may cause signal splitting .

- Computational Modeling (DFT) : Predict chemical shifts using software like Gaussian or ORCA, comparing theoretical and experimental data to resolve ambiguities .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high yields?

Methodological Answer:

The compound’s solubility profile (polarity from -OH and methoxy groups) favors ethanol-water mixtures (e.g., 70:30 v/v) for recrystallization. Slow cooling (0.5°C/min) minimizes inclusion of solvent molecules. For less polar impurities, ethyl acetate/hexane (1:3) can be used. Confirm crystal purity via melting point (literature range: 120–125°C) and PXRD to ensure a single crystalline phase .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s antimicrobial properties?

Methodological Answer:

- Bioactivity Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution (MIC/MBC). Include controls like vancomycin and adjust pH to 7.4 to account for the dimethylamino group’s pH-dependent protonation .

- SAR Modifications : Synthesize analogs (e.g., replace methoxy with ethoxy, vary substituent positions) to assess how electronic/steric effects impact activity.

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase), focusing on hydrogen bonds between the aldehyde group and active-site residues .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential aldehyde vapor irritation.

- Spill Management : Neutralize with sodium bisulfite solution (1 M) to convert reactive aldehyde groups into non-volatile derivatives.

- Waste Disposal : Collect in halogen-resistant containers for incineration, as per EPA guidelines for aromatic aldehydes .

Advanced: How can computational methods optimize the synthesis route for this compound?

Methodological Answer:

- Retrosynthetic Analysis : Tools like Synthia or Pistachio identify viable pathways, e.g., starting from 4-hydroxy-5-methoxybenzaldehyde and introducing the dimethylaminomethyl group via Mannich reaction .

- Reaction Optimization : Use DFT to calculate transition-state energies for key steps (e.g., Schiff base formation). Adjust solvent polarity (ε) and temperature to favor lowest-energy pathways.

- Machine Learning : Train models on existing reaction data (e.g., Reaxys) to predict optimal catalysts (e.g., p-TsOH for acid-catalyzed steps) and reaction times .

Basic: Which spectroscopic techniques are most effective for monitoring reaction progress during synthesis?

Methodological Answer:

- TLC : Use silica plates with UV254 indicator. A developing solvent of dichloromethane:methanol (9:1) provides clear separation between starting materials (Rf ~0.3) and product (Rf ~0.6).

- In Situ IR : Track disappearance of the aldehyde C=O stretch (~1700 cm) and appearance of secondary amine N-H stretches (~3300 cm) in intermediates .

Advanced: What strategies address low yields in the final step of the synthesis?

Methodological Answer:

- Kinetic Analysis : Use HPLC to identify side products (e.g., over-oxidation of the aldehyde). Adjust stoichiometry (e.g., 1.2 equiv NaBH for selective reduction).

- Protecting Groups : Temporarily protect the phenolic -OH with acetyl groups during Mannich reactions to prevent unwanted side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 20% while minimizing decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.